6-Methyl-3,5-heptadien-2-one

Description

6-Methyl-3,5-heptadien-2-one is an olefinic compound. It derives from an acrylic acid.

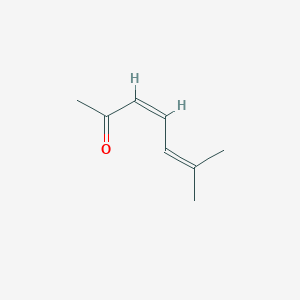

Structure

2D Structure

Properties

IUPAC Name |

(3E)-6-methylhepta-3,5-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h4-6H,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKXSFZGARKWOW-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C/C=C/C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow oily liquid; cinnamon-like odour with a coconut undertone | |

| Record name | 6-Methyl-3,5-heptadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

almost insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 6-Methyl-3,5-heptadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.899 | |

| Record name | 6-Methyl-3,5-heptadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1066/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1604-28-0, 16647-04-4 | |

| Record name | 3,5-Heptadien-2-one, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-3,5-heptadien-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016647044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Heptadien-2-one, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-methylhepta-3,5-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3E)-6-methylhepta-3,5-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYL-3,5-HEPTADIEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7CMP2E76C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-3,5-heptadien-2-one

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 6-Methyl-3,5-heptadien-2-one. The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical and Physical Properties

This compound is a member of the enone class of organic compounds, characterized by a conjugated system of a ketone and two carbon-carbon double bonds.[1][2][3][4] This structure contributes to its characteristic odor and reactivity. It is a hydrophobic molecule, practically insoluble in water but miscible with alcohol.[5]

General Information

| Property | Value | Source(s) |

| IUPAC Name | (3E)-6-methylhepta-3,5-dien-2-one | [1] |

| Synonyms | Methylheptadienone, 6-Methyl-3,5-heptadienone-2 | [6] |

| CAS Number | 1604-28-0 | [7] |

| Chemical Formula | C₈H₁₂O | [7] |

| Molecular Weight | 124.18 g/mol | [1][7] |

| Appearance | Clear colorless to pale yellow liquid | [6] |

| Odor Profile | Sweet, cinnamon, and coconut-like | [3][4] |

| Taste Profile | Sweet with a green, brown, and herbal aftertaste | [3] |

Physical and Chemical Data

| Property | Value | Conditions | Source(s) |

| Boiling Point | 190 °C | at 760 mmHg | [2] |

| 95-96 °C | at 20 mmHg | ||

| Density | 0.89 g/cm³ | ||

| Specific Gravity | 0.895 - 0.899 | at 25 °C | [8] |

| Refractive Index | 1.5315 - 1.5365 | at 20 °C | [6][8] |

| Flash Point | 80.56 °C | (Closed Cup) | [8] |

| Solubility in Water | 1454 mg/L (estimated) | at 25 °C | |

| logP (o/w) | 1.679 (estimated) |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are outlined below. These protocols are based on established chemical principles and available literature.

Synthesis of this compound

A common method for the synthesis of this compound is the aldol condensation between 3-methyl-2-butenal and acetone.

Materials:

-

3-Methyl-2-butenal

-

Acetone

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-2-butenal in an excess of acetone.

-

Cool the mixture in an ice bath.

-

Slowly add a 10% aqueous solution of sodium hydroxide dropwise to the cooled mixture while stirring.

-

Allow the reaction to stir at room temperature for 12 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound.

A workflow for this synthesis is depicted in the following diagram:

References

- 1. This compound | C8H12O | CID 5370101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methyl-hepta-3,5-diene-2-one | C8H12O | CID 12510894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. Showing Compound this compound (FDB008208) - FooDB [foodb.ca]

- 5. (3Z)-6-Methyl-3,5-heptadien-2-one [webbook.nist.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 6-Methyl-3,5-heptadiene-2-one [webbook.nist.gov]

- 8. methyl heptadienone, 1604-28-0 [thegoodscentscompany.com]

An In-depth Technical Guide to 6-Methyl-3,5-heptadien-2-one (CAS: 1604-28-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3,5-heptadien-2-one, with the CAS registry number 1604-28-0, is an alpha,beta-unsaturated ketone. These compounds, also known as enones, are characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group. This structural feature imparts unique chemical reactivity, making them valuable intermediates in organic synthesis and conferring upon them a range of biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and potential biological significance of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data has been compiled from various chemical databases and safety data sheets.

Table 1: General and Chemical Properties

| Property | Value |

| CAS Number | 1604-28-0 |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol [1] |

| IUPAC Name | (3E)-6-methylhepta-3,5-dien-2-one[1] |

| Synonyms | Methylheptadienone, 3,5-Heptadien-2-one, 6-methyl-[1] |

| Appearance | Clear colorless to yellow liquid |

| Purity | ≥96% |

Table 2: Physical Properties

| Property | Value |

| Boiling Point | 45 °C at 0.3 Torr |

| Density | 0.857 ± 0.06 g/cm³ (Predicted) |

| Refractive Index | 1.5315-1.5365 @ 20°C |

| Flash Point | 80.6 °C (177.1 °F) - closed cup[2] |

| Solubility | Insoluble in water; soluble in alcohol[3] |

Table 3: Spectral Data

| Spectroscopic Data | Source |

| ¹H NMR | Available in spectral databases |

| ¹³C NMR | Available in spectral databases |

| Mass Spectrum (EI) | Available in spectral databases |

| Infrared Spectrum | Available in spectral databases |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the condensation of a suitable aldehyde and ketone. One reported synthesis involves the reaction of 3-methyl-2-butenal with 2-butanone. The following is a generalized procedure based on common organic synthesis techniques for such reactions. For a detailed, specific protocol, refer to Helvetica Chimica Acta, 50, p. 1158, 1967.

Reaction Scheme:

Materials:

-

3-methyl-2-butenal (Citral)

-

2-butanone

-

Sodium hydroxide (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (for drying)

-

Hydrochloric acid (for neutralization)

Procedure:

-

Reaction Setup: A solution of 3-methyl-2-butenal in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Base Addition: A solution of sodium hydroxide in ethanol is added dropwise to the cooled solution of the aldehyde and ketone with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: The reaction mixture is neutralized with dilute hydrochloric acid. The ethanol is removed under reduced pressure. The aqueous residue is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Application in Flavor Formulations

This compound is used as a flavoring agent in various food products. A general protocol for its incorporation is as follows:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a food-grade solvent such as ethanol or propylene glycol at a concentration of 1% or less.

-

Dosage Calculation: The amount of the stock solution to be added is calculated based on the desired final concentration in the product, which is typically in the parts-per-million (ppm) range.

-

Incorporation: The calculated amount of the stock solution is added to the food product during the manufacturing process at a stage that ensures uniform distribution. For liquid products, this is typically during the mixing or blending stage. For solid products, it may be sprayed on or mixed in as a powder blend.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, its chemical structure as an α,β-unsaturated ketone suggests potential biological activity. Enones are known electrophiles that can react with nucleophilic groups in biological macromolecules such as proteins and DNA through a Michael addition reaction. This reactivity is the basis for the biological effects of many natural and synthetic enone-containing compounds.[4][5][6]

General Reactivity of Enones

The electrophilic nature of the β-carbon in the enone system makes it susceptible to nucleophilic attack by cellular thiols, such as the cysteine residues in proteins. This covalent modification can alter the structure and function of the protein, leading to various cellular responses.

Potential Signaling Pathway Involvement: The Ubiquitin-Proteasome System

Many dienone compounds, which share the reactive enone motif, have been shown to target the ubiquitin-proteasome system (UPS).[7][8][9] The UPS is a critical cellular pathway responsible for the degradation of most intracellular proteins, thereby regulating a wide range of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Inhibition of the UPS can lead to the accumulation of misfolded or regulatory proteins, inducing cellular stress and often leading to apoptosis. This makes the UPS a significant target in cancer therapy.

The following diagram illustrates a simplified, hypothetical mechanism by which an enone compound could disrupt the UPS, leading to apoptosis.

Applications

The primary application of this compound is in the flavor and fragrance industry. Its organoleptic properties are described as sweet, with notes of cinnamon and coconut. It has been found to occur naturally in foods such as tomatoes.[10][11]

Due to its reactive enone functional group, it also serves as a versatile intermediate in organic synthesis for the production of more complex molecules, including pharmaceuticals and agrochemicals.

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical with established applications in the flavor and fragrance industry and potential for broader use in organic synthesis. Its identity as an α,β-unsaturated ketone suggests a potential for biological activity, likely mediated through its reactivity as a Michael acceptor. Further research into its specific biological targets and mechanisms of action could unveil new applications in drug development and other life sciences.

References

- 1. This compound | C8H12O | CID 5370101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. methyl heptadienone, 1604-28-0 [thegoodscentscompany.com]

- 4. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dienone Compounds: Targets and Pharmacological Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hmdb.ca [hmdb.ca]

- 11. Showing Compound this compound (FDB008208) - FooDB [foodb.ca]

An In-depth Technical Guide to the Physical Properties of 6-Methyl-3,5-heptadien-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 6-Methyl-3,5-heptadien-2-one. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed knowledge of this compound. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and visualizes a common synthetic pathway.

Core Physical and Chemical Properties

This compound, also known as methylheptadienone, is a naturally occurring organic compound found in various plants and is utilized in the flavor and fragrance industry.[1] It is classified as an enone, a type of organic compound containing both alkene and ketone functional groups. A comprehensive summary of its physical properties is provided below.

Data Presentation: Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of this compound, compiled from various sources.

| Property | Value | Temperature (°C) | Pressure (mmHg) | Citation(s) |

| Molecular Formula | C₈H₁₂O | N/A | N/A | [2][3][4] |

| Molecular Weight | 124.18 g/mol | N/A | N/A | [1][2][4] |

| Appearance | Clear colorless to pale yellow liquid | Ambient | N/A | |

| Boiling Point | 190.00 | N/A | 760.00 | |

| 95-96 | N/A | 20 | ||

| Density | 0.89 g/cm³ | 20 | N/A | |

| Refractive Index | 1.5340 | 20 | N/A | |

| Vapor Pressure | 0.464 | 25 | N/A | |

| Flash Point | 80.56 | N/A | N/A | |

| logP (o/w) | 1.68 | N/A | N/A | |

| Water Solubility | Immiscible | Ambient | N/A | |

| Solubility in other solvents | Miscible with alcohol | Ambient | N/A |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample of a liquid organic compound is the capillary method.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Bunsen burner or heating mantle

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube or heating bath.

-

The apparatus is heated gently and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined using a pycnometer or, more simply, by measuring the mass and volume of a sample.

Apparatus:

-

Analytical balance

-

Graduated cylinder or volumetric flask

-

Pipette

Procedure:

-

The mass of a clean, dry graduated cylinder or volumetric flask is accurately measured using an analytical balance.

-

A known volume of the liquid sample is carefully transferred into the graduated cylinder or volumetric flask using a pipette to ensure accuracy.

-

The mass of the container with the liquid is then measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and is temperature-dependent. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Lens paper

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent and dried with lens paper.

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prism is closed and the light source is adjusted to illuminate the field of view.

-

The refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale.

-

The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique used to separate and analyze volatile compounds. It can be used to determine the purity of a sample by identifying and quantifying the components present.

Apparatus:

-

Gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Ionization Detector - FID)

-

Appropriate capillary column (e.g., a non-polar or medium-polarity column)

-

Syringe for sample injection

-

High-purity carrier gas (e.g., helium, nitrogen, or hydrogen)

General Procedure:

-

The GC is set up with the appropriate column and operating conditions (e.g., injector temperature, oven temperature program, detector temperature, and carrier gas flow rate).

-

A small, precise volume of the liquid sample is injected into the GC using a syringe.

-

The sample is vaporized in the heated injector and carried through the column by the carrier gas.

-

The components of the sample are separated based on their different affinities for the stationary phase of the column.

-

The separated components are detected as they exit the column, producing a chromatogram.

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualization: Synthetic Workflow

As information on specific signaling pathways involving this compound is not available in the current scientific literature, this section provides a logical workflow for a common synthetic route to this class of compounds: the Aldol Condensation. This reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[5]

References

Unveiling 6-Methyl-3,5-heptadien-2-one: A Technical Guide for Researchers

For Immediate Release

This technical document provides a comprehensive overview of 6-Methyl-3,5-heptadien-2-one, a molecule of interest for researchers, scientists, and professionals in drug development. This guide details its molecular structure, weight, and key chemical identifiers, alongside a summary of its known synthesis and biological context.

Molecular Structure and Properties

This compound is a ketone and an enone, with the chemical formula C₈H₁₂O.[1][2][3][4] It exists as stereoisomers, primarily the (3E) and (3Z) forms.[1] The molecule's structure is characterized by a heptane backbone with conjugated double bonds at the 3 and 5 positions and a ketone group at the 2 position, with a methyl substituent at the 6 position.

A summary of its key identifiers and molecular properties is presented in Table 1.

| Identifier | Value | Source |

| IUPAC Name | (3E)-6-methylhepta-3,5-dien-2-one | [1] |

| Molecular Formula | C₈H₁₂O | [1][2][3][4] |

| Molecular Weight | 124.18 g/mol | [4] |

| CAS Number | 1604-28-0 | [2] |

| PubChem CID | 5370101 | [1] |

Synthesis of this compound

A logical synthetic pathway is the aldol condensation of 2-methyl-2-butenal with acetone. This reaction would proceed via the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of 2-methyl-2-butenal. Subsequent dehydration of the resulting β-hydroxy ketone yields the conjugated diene system of this compound.

Figure 1. Proposed aldol condensation pathway for the synthesis of this compound.

Spectroscopic Data

Characterization of this compound is supported by various spectroscopic techniques. Mass spectrometry data is available through the NIST WebBook, and NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra can also be found in spectral databases.[2] This data is crucial for confirming the identity and purity of the synthesized compound.

Biological and Pharmacological Context

Currently, there is a significant lack of publicly available data on the specific biological activities of this compound in mammalian systems or its potential applications in drug development. The majority of available information pertains to its use as a flavoring agent in the food industry and its presence as a natural product in some plants.[1]

Research on a structurally related compound, 6-methyl-5-hepten-2-one, has shown some biological effects, including the promotion of programmed cell death in pears and low acute toxicity in animal models. However, it is crucial to note that these findings cannot be directly extrapolated to this compound due to differences in their chemical structures, particularly the presence of a conjugated diene system in the latter.

Further research is warranted to explore the potential pharmacological properties of this compound. Screening for activities such as anti-inflammatory, anticancer, or antimicrobial effects could unveil novel therapeutic applications.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of this compound are not extensively documented in publicly accessible literature. Researchers interested in working with this compound would need to develop and optimize protocols based on general principles of organic synthesis and pharmacological screening.

A generalized workflow for investigating the biological activity of this compound is proposed below.

Figure 2. A general workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound is a well-characterized small molecule with a defined structure and molecular weight. While its synthesis can be achieved through established organic chemistry reactions like the aldol condensation, there is a notable gap in the scientific literature regarding its biological activity and potential for therapeutic applications. This presents an opportunity for researchers in drug discovery and development to explore the pharmacological profile of this compound and its derivatives.

References

An In-depth Technical Guide to the Stereoisomers of 6-Methyl-3,5-heptadien-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 6-Methyl-3,5-heptadien-2-one, a compound of interest in flavor, fragrance, and potentially other areas of chemical research. This document details the structural isomers, their synthesis, characterization, and separation, with a focus on providing practical experimental protocols and clearly presented data for comparative analysis.

Introduction to this compound Stereoisomers

This compound (C₈H₁₂O, molecular weight: 124.18 g/mol ) is an α,β-unsaturated ketone that can exist as two geometric stereoisomers due to the substitution pattern around the C3-C4 double bond.[1][2] These isomers are designated as (3E)-6-Methyl-3,5-heptadien-2-one and (3Z)-6-Methyl-3,5-heptadien-2-one. The molecule is achiral, and therefore does not have enantiomers.[3] The CAS number for the mixture of isomers is 1604-28-0, while the (E)-isomer is specifically identified by CAS number 16647-04-4.[1][4][5]

The stereochemistry of these isomers plays a crucial role in determining their physical, chemical, and organoleptic properties. Commercial preparations are often a mixture of the (E) and (Z) isomers, with the (E) isomer typically being the major component.[6]

Physicochemical and Spectroscopic Data

A detailed comparison of the physicochemical and spectroscopic data of the individual stereoisomers is essential for their identification and characterization. While some data is available for mixtures, obtaining data for the pure isomers is critical for research and development.[6]

Physical Properties

| Property | (3E)-Isomer | (3Z)-Isomer | Mixture (E/Z) |

| IUPAC Name | (3E)-6-methylhepta-3,5-dien-2-one[7] | (3Z)-6-methylhepta-3,5-dien-2-one[4] | This compound |

| CAS Number | 16647-04-4[5] | Not individually assigned | 1604-28-0[1][2] |

| Appearance | Clear, colorless to yellow liquid[8] | - | Clear, colorless to yellow liquid |

| Boiling Point | - | - | ~190 °C at 760 mmHg |

| Specific Gravity | - | - | 0.895 - 0.899 @ 25°C[6] |

| Refractive Index | - | - | 1.528 - 1.537 @ 20°C[6] |

Spectroscopic Data

Detailed NMR data is crucial for the unambiguous identification of the (E) and (Z) isomers. The following tables are based on expected values and data from analogous compounds, with reference to the seminal work of Hollenstein and Von Philipsborn (1972) which provides a key source for this data.[1]

Table 2.2.1: ¹H NMR Spectroscopic Data (CDCl₃)

| Proton | (3E)-Isomer Chemical Shift (ppm) | (3Z)-Isomer Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H1 (CH₃-C2) | ~2.2 | ~2.2 | s | - |

| H3 | ~6.1 | ~6.0 | d | J₃,₄ ≈ 16 (trans) |

| H4 | ~7.3 | ~6.5 | dd | J₄,₃ ≈ 16 (trans), J₄,₅ ≈ 10 |

| H5 | ~5.8 | ~6.8 | d | J₅,₄ ≈ 10 |

| H7, H8 (CH₃)₂-C6 | ~1.9 | ~1.9 | s | - |

Table 2.2.2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Carbon | (3E)-Isomer Chemical Shift (ppm) | (3Z)-Isomer Chemical Shift (ppm) |

| C1 (CH₃-C2) | ~27 | ~27 |

| C2 (C=O) | ~198 | ~198 |

| C3 | ~130 | ~128 |

| C4 | ~145 | ~143 |

| C5 | ~125 | ~123 |

| C6 | ~150 | ~148 |

| C7, C8 ((CH₃)₂-C6) | ~25, ~18 | ~25, ~18 |

Experimental Protocols

Stereoselective Synthesis

The stereoselective synthesis of the (E) and (Z) isomers of this compound can be achieved through various established synthetic methodologies. The Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective formation of alkenes.

3.1.1. Synthesis of (3E)-6-Methyl-3,5-heptadien-2-one (Wittig or Horner-Wadsworth-Emmons Approach)

This protocol describes a general approach.

Materials:

-

3-Methyl-2-butenal (Senecialdehyde)

-

Diethyl (2-oxopropyl)phosphonate

-

Sodium hydride (NaH) or other suitable base (e.g., NaOMe, K₂CO₃)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl (2-oxopropyl)phosphonate (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, to form the ylide.

-

Cool the resulting solution back to 0 °C and add 3-Methyl-2-butenal (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure (3E)-6-Methyl-3,5-heptadien-2-one. The (E)-isomer is typically the major product under these conditions.

3.1.2. Synthesis of (3Z)-6-Methyl-3,5-heptadien-2-one (Modified Wittig or Still-Gennari Olefination)

To favor the formation of the (Z)-isomer, a modified Horner-Wadsworth-Emmons reaction (e.g., using bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate and a strong base like KHMDS with 18-crown-6) or a Still-Gennari olefination can be employed.

Separation of (E) and (Z) Stereoisomers

The separation of the geometric isomers can be achieved by chromatographic techniques.

Protocol: Gas Chromatography (GC) Separation

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column suitable for the separation of nonpolar to moderately polar compounds (e.g., HP-5MS, DB-5, or a similar 5% phenyl-methylpolysiloxane column).

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Injection Volume: 1 µL (split or splitless injection, depending on concentration).

Procedure:

-

Prepare a dilute solution of the E/Z isomer mixture in a suitable solvent (e.g., dichloromethane or hexane).

-

Inject the sample into the GC.

-

The isomers will separate based on their differential interaction with the stationary phase, with the (Z)-isomer often eluting slightly before the (E)-isomer on standard nonpolar columns.

-

Identify the peaks by comparing their retention times with those of authenticated standards or by GC-MS analysis and interpretation of the mass spectra.

Visualizations

Stereoisomers of this compound

Caption: Chemical structures of the (3E) and (3Z) stereoisomers.

Experimental Workflow

Caption: Workflow for synthesis, separation, and characterization.

Conclusion

This technical guide has provided a detailed overview of the stereoisomers of this compound. The clear presentation of comparative data and detailed experimental protocols aims to facilitate further research and development involving these compounds. The ability to synthesize, separate, and characterize the pure (3E) and (3Z) isomers is fundamental to understanding their unique properties and potential applications. As research in this area continues, a deeper understanding of the biological activities of the individual stereoisomers may open up new avenues for their use in various scientific and industrial fields.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 6-Methyl-3,5-heptadiene-2-one [webbook.nist.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. (3Z)-6-Methyl-3,5-heptadien-2-one [webbook.nist.gov]

- 5. 3,5-Heptadien-2-one, 6-methyl-, (E)- [webbook.nist.gov]

- 6. methyl heptadienone, 1604-28-0 [thegoodscentscompany.com]

- 7. This compound | C8H12O | CID 5370101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L09169.14 [thermofisher.com]

An In-Depth Technical Guide to (E)- and (Z)-6-methyl-3,5-heptadien-2-one for Researchers and Drug Development Professionals

Introduction: 6-methyl-3,5-heptadien-2-one, a conjugated dienone, exists as two geometric isomers: (E)-6-methyl-3,5-heptadien-2-one and (Z)-6-methyl-3,5-heptadien-2-one. These isomers, while structurally similar, can exhibit distinct physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the synthesis, spectroscopic properties, and potential biological relevance of these two isomers, with a focus on providing detailed experimental protocols and comparative data for researchers, scientists, and drug development professionals.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of the (E) and (Z) isomers of this compound are summarized below. It is important to note that much of the available data pertains to the (E)-isomer or a mixture of isomers.

| Property | (E)-6-methyl-3,5-heptadien-2-one | (Z)-6-methyl-3,5-heptadien-2-one |

| Molecular Formula | C₈H₁₂O | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol [1] | 124.18 g/mol |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 95-96 °C at 20 mmHg | - |

| Refractive Index | 1.5340 at 20 °C | - |

| ¹H NMR | See Table 2 for detailed assignments. | See Table 3 for detailed assignments. |

| ¹³C NMR | See Table 2 for detailed assignments. | See Table 3 for detailed assignments. |

| Mass Spectrometry | Major fragments at m/z 109, 81, 43[1] | - |

Table 1: Physical Properties of (E)- and (Z)-6-methyl-3,5-heptadien-2-one

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1-CH₃ | ~2.2 | s | - |

| 3-H | ~6.2 | d | ~16 |

| 4-H | ~7.3 | dd | ~16, ~10 |

| 5-H | ~6.0 | d | ~10 |

| 6-CH₃ | ~1.9 | s | - |

| 7-CH₃ | ~1.9 | s | - |

Table 2: Predicted ¹H NMR Assignments for (E)-6-methyl-3,5-heptadien-2-one

| Position | δ (ppm) |

| C1 | ~27 |

| C2 | ~198 |

| C3 | ~130 |

| C4 | ~145 |

| C5 | ~125 |

| C6 | ~140 |

| C7 | ~25 |

| C8 | ~18 |

Table 3: Predicted ¹³C NMR Assignments for (E)-6-methyl-3,5-heptadien-2-one

Note: The chemical shifts for the (Z)-isomer are expected to differ, particularly for the protons and carbons in proximity to the C3=C4 double bond, due to different shielding effects.

Stereoselective Synthesis Protocols

The stereoselective synthesis of the (E) and (Z) isomers of this compound can be achieved through well-established olefination reactions, primarily the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. The stereochemical outcome of these reactions is highly dependent on the nature of the ylide and the reaction conditions.

Synthesis of (E)-6-methyl-3,5-heptadien-2-one via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction, utilizing a stabilized phosphonate ylide, typically affords the (E)-alkene with high selectivity.[2][3]

Experimental Protocol:

-

Preparation of the Phosphonate Reagent: To a solution of triethyl phosphite in an appropriate solvent (e.g., toluene), add 1-bromo-2-butanone. Heat the mixture at reflux for several hours. After cooling, remove the solvent under reduced pressure to yield the diethyl (2-oxobutyl)phosphonate.

-

Ylide Formation and Olefination: To a suspension of a strong base, such as sodium hydride (NaH), in anhydrous tetrahydrofuran (THF) at 0 °C, add the diethyl (2-oxobutyl)phosphonate dropwise. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the phosphonate carbanion.

-

Reaction with Aldehyde: Cool the reaction mixture to 0 °C and add a solution of 3-methyl-2-butenal in anhydrous THF dropwise.

-

Work-up and Purification: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure (E)-6-methyl-3,5-heptadien-2-one.

Figure 1: Synthesis of the (E)-isomer via HWE reaction.

Synthesis of (Z)-6-methyl-3,5-heptadien-2-one via Wittig Reaction

The Wittig reaction, particularly with non-stabilized or semi-stabilized ylides, can be controlled to favor the formation of the (Z)-alkene, especially under salt-free conditions.

Experimental Protocol:

-

Preparation of the Phosphonium Salt: To a solution of triphenylphosphine in an appropriate solvent (e.g., toluene), add 1-bromo-2-butanone. Stir the mixture at room temperature for several hours to allow for the formation of the phosphonium salt, which will precipitate out of the solution. Filter the solid and wash with cold solvent, then dry under vacuum.

-

Ylide Formation and Olefination: Suspend the phosphonium salt in anhydrous THF. Cool the suspension to -78 °C and add a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS), dropwise. Stir the resulting deep red or orange solution at this temperature for 1 hour to ensure complete ylide formation.

-

Reaction with Aldehyde: To the cold ylide solution, add a solution of 3-methyl-2-butenal in anhydrous THF dropwise.

-

Work-up and Purification: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The triphenylphosphine oxide byproduct can be partially removed by precipitation from a cold mixture of ether and hexane. The crude product is then purified by column chromatography on silica gel to yield the (Z)-6-methyl-3,5-heptadien-2-one.

Figure 2: Synthesis of the (Z)-isomer via Wittig reaction.

Spectroscopic Analysis Workflow

The characterization of the synthesized isomers requires a systematic analytical approach.

Figure 3: Workflow for spectroscopic analysis.

Chemical Reactivity: A Comparative Outlook

The difference in the stereochemistry of the C3=C4 double bond in (E)- and (Z)-6-methyl-3,5-heptadien-2-one is expected to influence their chemical reactivity, particularly in reactions where the geometry of the dienone is critical.

-

Diels-Alder Reaction: In [4+2] cycloaddition reactions, the diene must adopt an s-cis conformation. The (E)-isomer can more readily adopt this conformation compared to the (Z)-isomer, where steric hindrance between the acetyl group and the substituent at C5 would be more pronounced in the transition state. Consequently, the (E)-isomer is expected to be a more reactive diene in Diels-Alder reactions.

-

Nucleophilic Addition: The accessibility of the electrophilic carbon atoms of the conjugated system to nucleophiles may differ between the two isomers due to steric hindrance. The approach of a nucleophile to the β-carbon (C4) or the carbonyl carbon (C2) might be less hindered in the (E)-isomer.

Biological Activity and Toxicological Profile

This compound is used as a fragrance ingredient.[1] However, it is also recognized as a dermal sensitizer.[1] The International Fragrance Association (IFRA) has set restrictions on its use in consumer products due to its potential to cause skin sensitization.[1]

Further research is warranted to elucidate the specific biological activities and toxicological profiles of the individual stereoisomers of this compound. Such studies would be invaluable for a more refined risk assessment and for the development of safer fragrance formulations.

Conclusion

This technical guide has provided a comprehensive overview of the (E) and (Z) isomers of this compound, with a focus on their synthesis, characterization, and potential for differential reactivity and biological activity. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and toxicology. A deeper understanding of the distinct properties of these isomers will be critical for their safe and effective application in various scientific and industrial contexts.

References

The Enigmatic Presence of 6-Methyl-3,5-heptadien-2-one in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3,5-heptadien-2-one, a volatile organic compound, contributes to the characteristic aroma of a diverse range of plants. With its sweet, spicy, and somewhat fruity scent, this ketone plays a significant role in the chemical ecology of plants, potentially acting as an attractant for pollinators or a defense against herbivores. Despite its widespread occurrence, detailed quantitative data and a complete understanding of its biosynthetic pathway in plants remain areas of active investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in the plant kingdom, details established experimental protocols for its analysis, and proposes a putative biosynthetic pathway based on current scientific understanding.

Natural Occurrence of this compound in Plants

This compound has been identified as a volatile component in a variety of plant species, spanning different families and geographical locations. Its presence has been reported in essential oils, fruits, leaves, and other plant tissues. While its detection is widespread, quantitative data on its concentration is limited in the scientific literature. Many studies confirm its presence but do not provide specific quantities, often noting it as "detected but not quantified" in various food items like tomatoes.[1]

The table below summarizes the plant species in which this compound has been detected. The only specific quantitative data found in the reviewed literature is for wormwood leaf oil.

| Plant Species | Common Name | Family | Plant Part | Concentration | Reference(s) |

| Corylus avellana | Hazelnut | Betulaceae | Nut | Detected | [2] |

| Vitis vinifera | Grape | Vitaceae | Fruit | Detected | [3] |

| Glycyrrhiza glabra | Licorice | Fabaceae | Root | Detected | [3] |

| Solanum lycopersicum | Tomato | Solanaceae | Fruit | Detected | [1][3] |

| Camellia sinensis | Tea | Theaceae | Leaf | Detected | [3] |

| Pisum sativum | Pea | Fabaceae | Seed | Detected | [3] |

| Oryza sativa | Rice | Poaceae | Bran | Detected | [3] |

| Artemisia annua | Sweet Wormwood | Asteraceae | Leaf | 0.71-0.94% of essential oil | [3] |

| Curcuma mangga | Mango Ginger | Zingiberaceae | Rhizome | Detected | [4] |

| Lavandula hybrida | Lavandin | Lamiaceae | Flower | Detected | [3] |

| Melissa officinalis | Lemon Balm | Lamiaceae | Leaf | Detected | [3] |

| Cannabis sativa | Cannabis | Cannabaceae | Flower | Detected | [4] |

Experimental Protocols for the Analysis of this compound in Plants

The analysis of volatile compounds like this compound from complex plant matrices requires sensitive and specific analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method for the identification and quantification of this compound. Headspace solid-phase microextraction (HS-SPME) is a widely used solvent-free sample preparation technique that is particularly well-suited for the extraction of volatile and semi-volatile compounds from plant materials.[5][6]

Below is a detailed, representative methodology for the analysis of this compound in plant samples, based on established protocols for similar volatile ketones.[7][8]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

Collect fresh plant material (e.g., leaves, fruits, flowers).

-

Homogenize a known weight of the plant material (e.g., 1-5 g) in a suitable buffer or deionized water. The homogenization step may be omitted for headspace analysis of intact tissues.

-

Transfer the homogenate or intact material into a headspace vial (e.g., 20 mL).

-

Add a saturated solution of sodium chloride (NaCl) to the vial to increase the ionic strength of the aqueous phase and enhance the release of volatile compounds into the headspace.

-

If quantitative analysis is required, add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample).

2. HS-SPME Procedure:

-

Place the sealed headspace vial in a heating block or water bath set to a specific temperature (e.g., 40-60 °C) to facilitate the volatilization of the target compound.

-

Expose a pre-conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes). A common fiber coating for volatile ketones is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[5]

-

The extraction time and temperature should be optimized for the specific plant matrix and target analyte.

3. GC-MS Analysis:

-

After extraction, immediately introduce the SPME fiber into the heated injection port of the GC-MS system for thermal desorption of the analytes.

-

Gas Chromatograph (GC) Conditions (Typical):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a specific rate (e.g., 5-10 °C/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

-

Mass Spectrometer (MS) Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 35 to 350

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

4. Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard. The NIST Mass Spectral Library can also be used for tentative identification.

-

For quantitative analysis, construct a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.

Proposed Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, there is substantial evidence to suggest that many C8 and other apocarotenoid volatile compounds are formed through the oxidative cleavage of carotenoids.[9][10][11] Carotenoid cleavage dioxygenases (CCDs) are a key class of enzymes responsible for this degradation. It is hypothesized that this compound is a product of the degradation of carotenoids such as β-carotene or other related C40 tetraterpenoids.

The following diagram illustrates a proposed, hypothetical pathway for the formation of this compound from the degradation of a carotenoid precursor.

Caption: Proposed biosynthetic pathway of this compound via carotenoid degradation.

This proposed pathway involves the initial oxidative cleavage of a C40 carotenoid precursor by a carotenoid cleavage dioxygenase (CCD) or other oxidative enzymes. This cleavage would likely result in an unstable intermediate that could then undergo spontaneous or enzymatically-catalyzed rearrangement to form the more stable this compound and other apocarotenoid products. Further research is required to identify the specific carotenoid precursor and the enzymes involved in this transformation.

The following diagram illustrates a generalized workflow for the experimental analysis of this compound from a plant sample.

Caption: A generalized experimental workflow for the analysis of this compound.

Conclusion and Future Directions

This compound is a naturally occurring ketone found in a wide array of plants, contributing to their aromatic profiles. While its presence is well-documented, there is a clear need for more extensive quantitative studies to understand its concentration in different plant species and tissues. The provided experimental protocol offers a robust framework for such investigations. Furthermore, the elucidation of the specific biosynthetic pathway, likely originating from carotenoid degradation, represents a key area for future research. A deeper understanding of the biosynthesis and regulation of this compound could have implications for the food and fragrance industries, as well as for the development of novel plant-based therapeutics. The logical relationship between carotenoids and the formation of this ketone is a critical area for further exploration.

Caption: The logical relationship between carotenoids and this compound.

References

- 1. hmdb.ca [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. methyl heptadienone, 1604-28-0 [thegoodscentscompany.com]

- 4. This compound | C8H12O | CID 5370101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. repositorio.unesp.br [repositorio.unesp.br]

- 7. Assessment and Classification of Volatile Profiles in Melon Breeding Lines Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry [mdpi.com]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. Frontiers | Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants [frontiersin.org]

- 10. Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aocs.org [aocs.org]

6-Methyl-3,5-heptadien-2-one as a Food Biomarker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-3,5-heptadien-2-one is a volatile organic compound belonging to the class of enones.[1][2] It is recognized for its sweet, cinnamon, and coconut-like aroma and is utilized as a flavoring agent in the food industry and a fragrance component in perfumes.[1][3] This acyclic terpenoid is a degradation product of carotenoids, particularly lycopene, which is abundant in tomatoes.[4] Its presence in certain foods, most notably tomatoes, suggests its potential as a specific biomarker of food intake.[1][2]

The identification and validation of robust food biomarkers are critical for nutritional epidemiology, providing objective measures of dietary exposure to complement or replace traditional self-reported dietary assessment methods. This technical guide provides a comprehensive overview of this compound, including its chemical properties, occurrence in foods, proposed metabolic pathways, and detailed experimental protocols for its analysis. The guide also outlines the necessary workflows for biomarker validation, providing a framework for future research in this area.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for developing analytical methods and understanding its behavior in biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C8H12O | [5][6] |

| Molecular Weight | 124.18 g/mol | [5][6] |

| IUPAC Name | (3E)-6-methylhepta-3,5-dien-2-one | [6] |

| CAS Number | 1604-28-0 | [5] |

| Appearance | Pale yellow clear liquid (est) | [3] |

| Odor | Cinnamon, coconut, spice, woody, sweet, weedy | [3] |

| Boiling Point | 198.5 °C (predicted) | |

| Water Solubility | 1.48 g/L (predicted) | |

| logP | 2.1 (predicted) |

Occurrence in Food

This compound has been identified as a volatile component in a limited number of food products, primarily tomatoes and their derivatives. While its presence is confirmed, quantitative data on its concentration in various foods is scarce in the scientific literature.[1][2] Table 2 provides a qualitative summary of its known food sources.

| Food Item | Variety/Type | Reference(s) |

| Tomato | Garden Tomato (Solanum lycopersicum) | [1][2] |

| Cherry Tomato (Solanum lycopersicum var. cerasiforme) | [1][2] | |

| Various Cultivars | [7] |

Biosynthesis and Proposed Metabolism

Biosynthesis from Carotenoids

This compound is not synthesized de novo by humans but is a product of the oxidative cleavage of carotenoids, particularly lycopene. This process can occur in plants during ripening and processing. The following diagram illustrates the simplified biosynthesis of apocarotenoid volatiles, including this compound, from lycopene.

Caption: Simplified biosynthesis of this compound from lycopene.

Proposed Human Metabolic Pathway

While the specific metabolic fate of this compound in humans has not been extensively studied, a plausible pathway can be proposed based on the known metabolism of other acyclic terpenoids and ketones.[1][8][9] The primary routes of biotransformation are likely to involve reduction of the ketone group and the double bonds, followed by conjugation for excretion. The following diagram outlines a hypothetical metabolic pathway.

Caption: Proposed metabolic pathway of this compound in humans.

Experimental Protocols

The analysis of volatile compounds such as this compound in complex food matrices is typically performed using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[10][11][12][13] The following is a detailed, representative protocol for the analysis of this compound in a tomato-based food product. Note: This protocol should be considered a template and requires optimization and validation for specific applications.

Analysis of this compound in Tomato Paste by HS-SPME-GC-MS

1. Sample Preparation

-

Homogenize the tomato paste to ensure uniformity.

-

Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

-

Add a saturated solution of NaCl (e.g., 1-2 g of solid NaCl and a small volume of deionized water) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

-

If an internal standard is used for quantification (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample), spike the sample at this stage.

-

Immediately seal the vial with a PTFE-faced silicone septum and cap.

2. HS-SPME Procedure

-

SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.

-

Incubation/Equilibration: Place the vial in a heated agitator (e.g., at 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 20-40 minutes) under continued agitation and heating.

3. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Injector: Splitless mode, temperature 250 °C.

-

Column: A non-polar or medium-polarity column is suitable (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 5 °C/minute to 150 °C.

-

Ramp: 10 °C/minute to 250 °C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/minute.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

4. Data Analysis and Quantification

-

Identification: The identification of this compound is based on the comparison of its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

-

Quantification: Quantification can be performed using an external calibration curve prepared with a standard solution of this compound or by the internal standard method.

Experimental and Validation Workflows

The successful implementation of a food biomarker study involves a systematic workflow from sample collection to data interpretation. Furthermore, for a candidate biomarker to be considered reliable, it must undergo a rigorous validation process.

General Experimental Workflow for Food Biomarker Analysis

The following diagram illustrates a typical workflow for a food biomarker study using HS-SPME-GC-MS.

Caption: General experimental workflow for food biomarker analysis.

Food Biomarker Validation Workflow

The validation of a food intake biomarker is a critical process to ensure its reliability and utility in nutritional research.[14][15][16][17][18] The following diagram outlines the key criteria and workflow for biomarker validation.

Caption: Workflow for the validation of a food intake biomarker.

Conclusion and Future Directions

This compound presents a promising candidate as a food biomarker for the intake of tomatoes and potentially other carotenoid-rich foods. Its origin as a degradation product of lycopene provides a strong biochemical basis for its specificity. However, this technical guide highlights significant gaps in the current scientific literature that need to be addressed before it can be considered a validated biomarker.

Future research should focus on:

-

Quantitative Analysis: Developing and validating robust analytical methods to accurately quantify this compound in a wide range of food products.

-

Occurrence Studies: Conducting comprehensive surveys to determine the concentration of this compound in various foods to assess its specificity as a biomarker for tomato consumption.

-

Human Intervention Studies: Performing controlled dietary intervention studies to establish a clear dose-response relationship between the intake of tomato products and the levels of this compound and its metabolites in biological fluids such as urine and plasma.

-

Metabolic Studies: Elucidating the complete metabolic pathway of this compound in humans to identify the most reliable and stable urinary or plasma biomarkers.

By systematically addressing these research questions and following the established biomarker validation workflow, the potential of this compound as a valuable tool in nutritional research can be fully realized.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Showing Compound this compound (FDB008208) - FooDB [foodb.ca]

- 3. methyl heptadienone, 1604-28-0 [thegoodscentscompany.com]

- 4. Flavour compounds in tomato fruits: identification of loci and potential pathways affecting volatile composition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | C8H12O | CID 5370101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Identification of Cherry Tomato Volatiles Using Different Electron Ionization Energy Levels [mdpi.com]

- 8. Terpenoids biotransformation in mammals III: Biotransformation of alpha-pinene, beta-pinene, pinane, 3-carene, carane, myrcene, and p-cymene in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. gcms.cz [gcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A High-Throughput Method for the Comprehensive Analysis of Terpenes and Terpenoids in Medicinal Cannabis Biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dietary biomarkers—an update on their validity and applicability in epidemiological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 16. Intake Biomarkers for Nutrition and Health: Review and Discussion of Methodology Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Validation of biomarkers of food intake—critical assessment of candidate biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic Profile of 6-Methyl-3,5-heptadien-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 6-Methyl-3,5-heptadien-2-one (CAS RN: 1604-28-0), a flavor and fragrance agent.[1] The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, along with generalized experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and industrial applications.

Mass Spectrometry (MS)

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern, aiding in its structural elucidation. The compound has a molecular formula of C₈H₁₂O and a molecular weight of 124.1803 g/mol .[2][3]

Data Presentation

The major fragments observed in the electron ionization (EI) mass spectrum are summarized in the table below. The data is compiled from the NIST WebBook.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 109 | 100.0 | [M-CH₃]⁺ |

| 43 | 85.9 | [CH₃CO]⁺ |

| 81 | 59.8 | [C₆H₉]⁺ |

| 124 | 46.4 | [M]⁺ (Molecular Ion) |

| 39 | 40.5 | [C₃H₃]⁺ |

| 53 | 32.3 | [C₄H₅]⁺ |

| 55 | 29.8 | [C₄H₇]⁺ |

| 41 | 29.6 | [C₃H₅]⁺ |

| 95 | 21.0 | [M-C₂H₅]⁺ |

| 79 | 19.3 | [C₆H₇]⁺ |

| 77 | 18.0 | [C₆H₅]⁺ |

Experimental Protocol

A generalized protocol for obtaining a mass spectrum of a ketone like this compound using a gas chromatography-mass spectrometry (GC-MS) system is as follows:

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Injection: A small volume of the sample is injected into the GC, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column, which separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each fragment at a specific m/z, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of a compound. While specific, publicly available high-resolution spectra for this compound are limited, data from various sources indicate the expected chemical shift regions for its protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Data (Predicted)

Based on the structure of this compound, an α,β-unsaturated ketone, the following proton chemical shifts are anticipated. The proton numbering corresponds to the IUPAC name.

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| H1 (CH₃-C=O) | ~2.1 | Singlet | 3H |

| H3 | ~6.0-6.5 | Doublet | 1H |

| H4 | ~7.0-7.5 | Doublet of doublets | 1H |

| H5 | ~5.8-6.2 | Doublet | 1H |

| H7 (CH₃) | ~1.9 | Singlet | 3H |

| H7' (CH₃) | ~1.9 | Singlet | 3H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer ((E) or (Z)).

¹³C NMR Data

A literature reference by R. Hollenstein and W. Von Philipsborn in Helvetica Chimica Acta (1972) provides ¹³C NMR data for this compound.[3][4] While the full paper is not readily accessible, the instrument used was a Varian XL-100.[1] The expected chemical shifts are as follows:

| Carbon | Chemical Shift (ppm) |

| C1 (CH₃-C=O) | ~25-30 |

| C2 (C=O) | ~195-200 |

| C3 | ~130-140 |

| C4 | ~140-150 |

| C5 | ~125-135 |

| C6 | ~150-160 |

| C7 (CH₃) | ~20-25 |

| C8 (CH₃) | ~20-25 |

Experimental Protocol (General)

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Acquisition:

-

¹H NMR: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. Multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans and often a longer relaxation delay are required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling.

-

-

Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for its carbonyl group and carbon-carbon double bonds. The NIST WebBook provides access to a gas-phase IR spectrum of this compound.[2]

Data Presentation

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | 1650 - 1685 |

| C=C (conjugated alkene) | 1600 - 1650 |

| C-H (sp² hybridized) | 3010 - 3100 |

| C-H (sp³ hybridized) | 2850 - 3000 |

Experimental Protocol (General)

-

Sample Preparation:

-

Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid Samples: The solid can be ground with KBr powder and pressed into a thin pellet, or dissolved in a suitable solvent to be analyzed in a liquid cell.

-

-

Background Spectrum: A background spectrum of the empty sample holder (or the pure solvent) is recorded.

-

Sample Spectrum: The prepared sample is placed in the spectrometer, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectral analysis of this compound.

Caption: General workflow for spectroscopic analysis.

References

The Biological Activity of 6-Methyl-3,5-heptadien-2-one: A Review of Currently Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-3,5-heptadien-2-one is a naturally occurring organic compound found in a variety of plants and is also utilized as a flavoring and fragrance agent. While its chemical properties are well-documented, a comprehensive review of its biological activity in a research context reveals a significant gap in the scientific literature. This technical guide summarizes the currently available information and highlights the absence of in-depth studies on its specific biological effects, experimental protocols, and associated signaling pathways.

Introduction